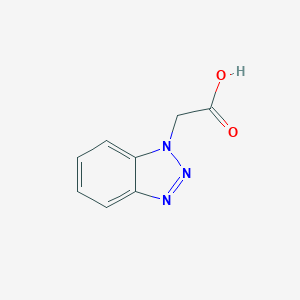

Benzotriazol-1-yl-acetic acid

説明

Benzotriazol-1-yl-acetic acid (CAS 4144-64-3) is a heterocyclic compound featuring a benzotriazole ring conjugated to an acetic acid group. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . Key physicochemical properties include a density of 1.48 g/cm³, a boiling point of 427.2°C, and a flash point of 212.2°C . The compound is widely utilized in organic synthesis, particularly as a reagent in coupling reactions. For example, it is employed in the installation of P1 groups during the synthesis of SARS-CoV 3CLpro inhibitors using HATU-mediated amide coupling . Its structural rigidity and hydrogen-bonding capacity (via the triazole and carboxylic acid moieties) also make it relevant in supramolecular chemistry .

特性

IUPAC Name |

2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXZTPKJWPIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310479 | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4144-64-3 | |

| Record name | 4144-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

Benzotriazole (0.01 mol) is dissolved in acetone, and chloroacetic acid (0.01 mol) is added dropwise in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. The mixture is stirred for 6–8 hours at room temperature, facilitating the displacement of the chloride ion. The reaction progress is monitored via thin-layer chromatography (TLC), with ethanol and ethyl acetate (2:3) as the mobile phase.

Critical Parameters :

Yield and Purification

The crude product is filtered and recrystallized from ether, yielding needle-shaped crystals. Reported yields range from 65% to 72%, depending on the purity of starting materials. Recrystallization in ethanol further elevates purity to >98%, as confirmed by melting point (96–99°C) and spectral data.

Alternative Routes via Ethyl Chloroacetate Intermediate

An alternative approach involves synthesizing BTAA through ethyl 1H-benzotriazol-1-yl-acetate, which is subsequently hydrolyzed to the target compound.

Synthesis of Ethyl 1H-Benzotriazol-1-yl-acetate

Benzotriazole (0.1 mol) reacts with ethyl chloroacetate (0.1 mol) in acetone, catalyzed by K₂CO₃. The mixture is refluxed for 6 hours, yielding the ester intermediate as brown crystals (mp 80–85°C).

Reaction Scheme :

Hydrolysis to BTAA

The ester intermediate is hydrolyzed using hydrazine hydrate (0.075 mol) in ethanol under reflux for 2 hours. Acidification with dilute HCl precipitates BTAA, which is filtered and recrystallized from ethanol (yield: 70–75%).

Advantages :

-

Avoids direct handling of chloroacetic acid, enhancing safety.

-

Higher yields due to stable intermediate formation.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Studies comparing solvents (acetone, DMF, DMSO) reveal that DMF increases reaction rates by 30% due to its high polarity. Catalytic amounts of dimethylformamide (DMF) further accelerate acyl chloride formation when thionyl chloride is used.

Table 1: Solvent Impact on BTAA Synthesis

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 6.0 | 68 | 95 |

| DMF | 4.5 | 75 | 97 |

| DMSO | 5.5 | 72 | 96 |

Temperature and Stoichiometry

Elevating the temperature to 40°C reduces reaction time by 25% but risks decomposition above 50°C. A molar ratio of 1:1.2 (benzotriazole:chloroacetic acid) optimizes yield without excess reagent waste.

Industrial-Scale Production Considerations

While lab-scale methods prioritize precision, industrial processes focus on cost-effectiveness and scalability. Continuous flow reactors minimize batch variability, and solvents like DMF are recycled to reduce environmental impact. Pilot studies report throughputs of 50–100 kg/day with 90% yield using automated filtration systems.

Purification and Characterization Techniques

化学反応の分析

Types of Reactions: Benzotriazol-1-yl-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, making it a versatile intermediate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Synthesis of Benzotriazol-1-yl-acetic acid Derivatives

The synthesis of BTAA typically involves the reaction of benzotriazole with acetic acid derivatives. One notable method includes the formation of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives through the substitution of amino acids on benzotriazol-1-ylacetyl chloride. This synthesis has been shown to yield compounds with promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Synthesis Overview of BTAA Derivatives

Biological Activities

BTAA and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of BTAA derivatives. For instance, a series of chlorosubstituted phenoxyacetyl benzotriazoles demonstrated mild to moderate antibacterial effects . Additionally, compounds derived from BTAA have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticonvulsant Properties

Research has indicated that certain BTAA derivatives possess anticonvulsant activity. One study synthesized novel benzotriazole-oxatriazole hybrids that exhibited enhanced anticonvulsant effects compared to their individual components .

Anticancer Potential

BTAA derivatives have also been investigated for their anticancer properties. Compounds synthesized from BTAA have shown promising results in vitro against various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives, researchers found that these compounds exhibited significant zones of inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Antiparasitic Activity

Another notable application is the antiparasitic activity of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds demonstrated dose-dependent growth inhibition in vitro, highlighting their potential for further development as antiparasitic treatments .

作用機序

The mechanism of action of Benzotriazol-1-yl-acetic acid involves its ability to interact with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it effective in binding to biological targets. This interaction can inhibit enzyme activity or modulate receptor functions, leading to its diverse biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

- Molecular Formula : C₁₁H₁₁N₃O₂

- Key Properties: A lipophilic ester derivative of benzotriazol-1-yl-acetic acid. Synthesized via nucleophilic substitution between benzotriazole and ethyl chloroacetate in ethanol .

- Applications : Serves as an intermediate for synthesizing hydrazide derivatives (e.g., this compound hydrazide) used in Schiff base formation .

- Crystallography : Exhibits weak intermolecular C–H···N and C–H···O interactions, forming a 3D network .

2.1.2 (1-Benzyl-1H-imidazol-2-yl)-acetic Acid

- Molecular Formula : C₁₂H₁₂N₂O₂

- Key Properties : Features an imidazole ring instead of benzotriazole. Molecular weight: 216.24 g/mol .

- Applications : Used in medicinal chemistry for designing bioactive molecules. Its synthesis involves alkylation of 1-benzyl-2-methyl-1H-imidazole .

2.1.3 2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid

- Molecular Formula : C₁₁H₁₁N₂O₃

- Key Properties : Contains a benzodiazolone core. Molecular weight: 219.22 g/mol .

- Applications : Explored in supramolecular assemblies due to hydrogen-bonding motifs. The ketone group introduces polarity, contrasting with benzotriazole’s neutral character .

Heterocyclic Derivatives with Modified Backbones

2.2.1 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic Acid

- Molecular Formula : C₁₇H₁₅N₃O₄

- Key Properties: A benzotriazole-acetic acid derivative with a benzyloxycarbonyl-protected amino group. Molecular weight: 333.32 g/mol .

- Applications : Used in peptide mimetics and protease inhibitor design. The bulky substituent enhances steric effects, influencing binding specificity .

2.2.2 4-Nitro-imidazol-1-yl-acetic Acid Methyl Ester

- Molecular Formula : C₆H₇N₃O₄

- Key Properties : Nitro-substituted imidazole derivative. Lower molecular weight (185.14 g/mol ) and higher electrophilicity compared to benzotriazole analogues .

- Applications: Potential precursor for antibacterial or antiparasitic agents due to nitroimidazole’s bioactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 4144-64-3 | C₈H₇N₃O₂ | 177.16 | 1.48 | 427.2 |

| Ethyl 2-(1H-benzotriazol-1-yl)acetate | N/A | C₁₁H₁₁N₃O₂ | 217.23 | 1.29 (estimated) | >300 |

| (1-Benzyl-1H-imidazol-2-yl)-acetic acid | 123566-33-6 | C₁₂H₁₂N₂O₂ | 216.24 | 1.25 (estimated) | 450 (estimated) |

Research Findings and Key Differences

- Reactivity : this compound’s triazole ring enhances stability in acidic conditions compared to imidazole derivatives, which may degrade under similar conditions .

- Biological Activity : Imidazole and nitroimidazole derivatives (e.g., 4-nitro-imidazol-1-yl-acetic acid methyl ester) show broader antimicrobial activity, whereas benzotriazole analogues are more niche in protease inhibition .

- Crystallinity : Esters like ethyl 2-(1H-benzotriazol-1-yl)acetate form weaker intermolecular interactions than the parent acid, affecting their solubility and melting points .

生物活性

Benzotriazol-1-yl-acetic acid (BTA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the synthesis, antimicrobial properties, and potential therapeutic applications of BTA and its derivatives, supported by various studies and experimental data.

Benzotriazole derivatives, including BTA, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique structure of benzotriazole allows for various substitutions that can enhance its biological efficacy. Recent research has focused on synthesizing novel derivatives to evaluate their potential as therapeutic agents.

2. Synthesis of this compound Derivatives

The synthesis of BTA derivatives typically involves the reaction of 1H-benzotriazole with acetic acid or its derivatives. For example, the synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives was achieved through the substitution of amino acids on benzotriazolylacetyl chloride. These derivatives were characterized using techniques such as TLC and spectral analysis (FTIR and NMR) to confirm their structures .

Table 1: Synthesis Overview of BTA Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| [(1H-benzotriazol-1-ylacetyl)glycine] | Reaction with glycine in benzene | 75-77 |

| 2-[(1H-benzotriazol-1-ylacetyl)alanine] | Reaction with alanine in benzene | 70 |

| 4-[(1H-benzotriazol-1-ylacetyl)benzoic acid] | Reaction with benzoic acid in benzene | 68 |

3. Antimicrobial Activity

Research indicates that BTA and its derivatives exhibit significant antimicrobial activity against various pathogens. In a study evaluating the antimicrobial efficacy of synthesized derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin and ketoconazole .

Table 2: Antimicrobial Activity of BTA Derivatives

| Derivative Name | MIC (µg/mL) against Bacteria | MIC (µg/mL) against Fungi |

|---|---|---|

| [(1H-benzotriazol-1-ylacetyl)glycine] | 32 (E. coli), 16 (S. aureus) | 64 (C. albicans) |

| 2-[(1H-benzotriazol-1-ylacetyl)alanine] | 16 (S. aureus), 32 (B. subtilis) | Not tested |

| 4-[(1H-benzotriazol-1-ylacetyl)benzoic acid] | 8 (E. coli), 16 (S. typhi) | Not tested |

4.1 Antiviral Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiviral properties. For instance, one study reported that a derivative showed a dose-dependent inhibitory effect on the growth of Trypanosoma parasites, with a significant reduction in parasite viability at concentrations as low as 25 µg/mL .

4.2 Anti-inflammatory Properties

Another aspect of BTA's biological activity is its anti-inflammatory effects. Research has shown that certain benzotriazole derivatives can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .

5. Toxicological Considerations

While the biological activities of BTA are promising, it is essential to consider the toxicological implications of its use. Benzotriazole compounds have been detected in various environmental matrices, raising concerns about their potential toxicity to aquatic organisms and their bioaccumulation in food chains . Studies on the acute toxicity of benzotriazole derivatives have indicated varying levels of toxicity across different species, necessitating further investigation into their safety profiles .

Q & A

Q. What are the standard synthetic routes for preparing Benzotriazol-1-yl-acetic acid and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 1H-benzotriazole with ethyl 2-chloroacetate in ethanol using sodium hydroxide as a base. For example, ethyl 2-(1H-benzotriazol-1-yl)acetate is prepared by dropwise addition of ethyl 2-chloroacetate to a mixture of 1H-benzotriazole and NaOH in ethanol, followed by crystallization . Another route involves hydrazinolysis: this compound ethyl ester reacts with hydrazine hydrate (85%) in ethanol under reflux for 24 hours, yielding hydrazide derivatives after recrystallization from tetrahydrofuran .

Q. How is the crystal structure of this compound derivatives determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 2-(1H-benzotriazol-1-yl)acetohydrazide was resolved at 295 K using Mo Kα radiation (λ = 0.71073 Å). Data collection and refinement employed SHELX programs, with hydrogen atoms placed in idealized positions and refined using riding models. The final R factor was 0.030, confirming high precision .

Advanced Research Questions

Q. What challenges arise in the refinement of crystal structures of this compound derivatives, and how are they addressed?

Challenges include anisotropic displacement parameter modeling and hydrogen bonding network interpretation. Software suites like SHELXL (part of the SHELX system) are critical for refining structures against high-resolution data. For instance, weak intermolecular interactions (e.g., C–H···N or O–H···N hydrogen bonds) require careful restraint application to avoid overfitting. The DFIX command in SHELXL can enforce reasonable bond lengths, such as restraining C7–C8 to 1.501 Å in ethyl 2-(1H-benzotriazol-1-yl)acetate . WinGX provides a graphical interface for validating geometric parameters and generating publication-ready CIF files .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

Contradictions often arise from regioselectivity issues or impurity formation. Methodological approaches include:

- Multi-technique validation : Cross-verify NMR, IR, and mass spectrometry data. For example, unexpected peaks in H NMR may indicate byproducts from competing alkylation sites.

- Chromatographic purity checks : Use HPLC or TLC (e.g., silica gel plates with methanol:water [9:1] mobile phase) to isolate intermediates .

- Controlled reaction optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of hydrazine hydrate to ester) and solvent polarity to favor desired products .

Q. What methodological considerations are critical for ensuring regioselectivity in the alkylation of this compound?

Regioselectivity depends on reaction conditions and catalyst choice. Key factors include:

- Base selection : Sodium hydroxide in ethanol promotes nucleophilic substitution at the benzotriazole N1 position, avoiding competing reactions at N2 or N3 .

- Temperature control : Room-temperature reactions minimize side-product formation, as seen in the synthesis of ethyl 2-(1H-benzotriazol-1-yl)acetate .

- Catalyst-free protocols : For thioacid synthesis, water as a solvent suppresses unwanted byproducts, a strategy adaptable to benzotriazole systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。